molecular formula C12H16N2 B177905 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 198988-86-2

2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B177905
CAS No.: 198988-86-2
M. Wt: 188.27 g/mol
InChI Key: CWQAIKITMMBWQC-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound with a unique structure that includes a diazabicycloheptane core and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the [4 + 2] cycloaddition reaction, which is enabled by organocatalysis. This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions . The reaction conditions are generally metal-free and operationally simple, making it suitable for large-scale preparation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of enantioselective approaches is critical for producing high-purity compounds for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. It may also interact with receptors or ion channels, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its specific diazabicycloheptane core and the presence of a methylphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

2-(4-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-2-4-11(5-3-9)14-8-10-6-12(14)7-13-10/h2-5,10,12-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQAIKITMMBWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3CC2CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399007
Record name 2-(4-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198988-86-2
Record name 2-(4-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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